(3-(Naphthalen-1-yl)phenyl)boronic acid
Overview
Description
(3-(Naphthalen-1-yl)phenyl)boronic acid is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a white crystalline powder that is soluble in water and organic solvents. This compound is used as an intermediate in organic synthesis and has applications in various scientific research fields.
Mechanism of Action
Target of Action
(3-(Naphthalen-1-yl)phenyl)boronic acid, also known as 3-(1-naphthyl)phenylboronic acid, is a boronic acid derivativeBoronic acids are known to be used in suzuki-miyaura coupling reactions , which suggests that this compound may interact with various organic compounds in a chemical reaction.
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid acts as a reagent, contributing to the formation of carbon-carbon bonds. This process is facilitated by a palladium catalyst and a base, resulting in the coupling of the boronic acid with an organic halide .
Biochemical Pathways
It’s known that boronic acids, including this compound, play a crucial role in the suzuki-miyaura coupling reactions . These reactions are widely used in organic synthesis, including the synthesis of pharmaceuticals, suggesting that this compound could indirectly influence various biochemical pathways through its role in the synthesis of bioactive compounds.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure and the presence of other functional groups .
Result of Action
As a boronic acid, this compound is likely to contribute to the formation of carbon-carbon bonds in suzuki-miyaura coupling reactions . This can result in the synthesis of various organic compounds, potentially leading to diverse molecular and cellular effects depending on the specific compounds synthesized.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the pH of the reaction environment . Additionally, the stability of boronic acids can be influenced by factors such as temperature, light, and the presence of oxygen .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Naphthalen-1-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale production. The choice of solvent, catalyst, and reaction conditions can be optimized to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(Naphthalen-1-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Can be oxidized to form phenols or quinones.
Reduction: Can be reduced to form corresponding alcohols.
Substitution: Can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3).
Major Products
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Phenols or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(3-(Naphthalen-1-yl)phenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules through cross-coupling reactions.
Biology: Employed in the development of fluorescent probes and sensors for detecting biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes and as a component in drug design.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
- (4-(Naphthalen-1-yl)phenyl)boronic acid
- (3-(Naphthalen-2-yl)phenyl)boronic acid
- Naphthalene-1-boronic acid
Uniqueness
(3-(Naphthalen-1-yl)phenyl)boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its isomers and other boronic acids, it offers unique advantages in terms of stability and versatility in synthetic applications .
Properties
IUPAC Name |
(3-naphthalen-1-ylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXYUCJLQZCNPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730482 | |
Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881913-20-8 | |
Record name | [3-(Naphthalen-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.